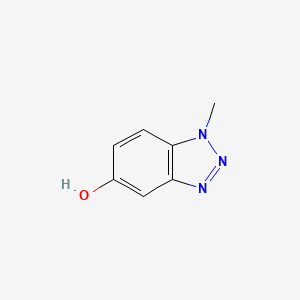

1-Methylbenzotriazol-5-ol

Description

Significance of Benzotriazole (B28993) Derivatives in Contemporary Chemical Research

Benzotriazole and its derivatives are a class of heterocyclic compounds characterized by a fused ring system combining a benzene (B151609) ring and a 1,2,3-triazole ring. mdpi.comchemicalbook.comwikipedia.org This unique structure imparts a range of valuable chemical and physical properties, making them highly significant in diverse areas of research and industry.

In medicinal chemistry, the benzotriazole nucleus is considered a "privileged scaffold." chemicalbook.com This means its core structure is frequently found in biologically active compounds, and it can be readily modified with various functional groups to develop new derivatives with a wide spectrum of pharmacological activities. mdpi.com These activities include antimicrobial, antifungal, antiviral, and antitumor properties. mdpi.comnih.gov The versatility of the benzotriazole structure allows chemists to fine-tune the properties of molecules to enhance their therapeutic potential. mdpi.com A notable example is 1-hydroxybenzotriazole (B26582) (HOBt), a derivative widely used as a reagent in peptide synthesis to improve efficiency and prevent unwanted side reactions. mdpi.comchemicalbook.com

Beyond pharmaceuticals, benzotriazole derivatives have substantial industrial applications. They are extensively used as effective corrosion inhibitors, particularly for copper and its alloys, by forming a stable, protective film on the metal surface. wikipedia.orgacs.org Furthermore, certain derivatives function as UV stabilizers in plastics and other polymers, absorbing harmful ultraviolet radiation and dissipating it as heat, thereby preventing material degradation. acs.org The chemical stability and functional adaptability of the benzotriazole ring system ensure its continued relevance in both fundamental and applied chemical research. mdpi.com

Scope of Academic Inquiry into 1-Methylbenzotriazol-5-ol

While the broader family of benzotriazoles is the subject of extensive academic and industrial research, the specific compound this compound (CAS No. 82132-01-2) is a more specialized subject of inquiry. The available scientific literature indicates that research is not as widespread as for its parent compounds, such as 1-methylbenzotriazole (B83409) or 1-hydroxybenzotriazole.

Academic interest in this compound stems from its unique molecular architecture, which combines features of two well-studied groups of derivatives. The methylation at the N1 position and the hydroxylation at the C5 position of the benzene ring provide distinct sites for potential chemical interactions and further functionalization.

Research on the synthesis of related compounds suggests that the preparation of this compound would likely involve standard methodologies in heterocyclic chemistry. For instance, the synthesis of 1-methylbenzotriazole is typically achieved through the methylation of benzotriazole using various methylating agents. mdpi.comgoogle.com Similarly, the synthesis of hydroxylated benzotriazoles, such as 1-hydroxybenzotriazol-1-ol, can be accomplished by reacting compounds like 1-chloro-2-nitrobenzene (B146284) with hydrazine. chemicalbook.com The specific synthesis of this compound would logically proceed via the methylation of a 5-hydroxybenzotriazole (B1418087) precursor or the hydroxylation of 1-methylbenzotriazole.

The primary focus of inquiry for a molecule like this compound would be its potential application as an intermediate in organic synthesis or as a building block for more complex molecules with targeted biological or material properties. The hydroxyl group (-OH) is a particularly valuable functional handle for creating new derivatives through esterification or etherification, while the methylated triazole ring influences the compound's solubility and electronic properties.

Interactive Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 82132-01-2 | keyorganics.netabcr.com |

| Molecular Formula | C₇H₇N₃O | keyorganics.net |

| IUPAC Name | 1-methyl-1H-benzotriazol-5-ol | N/A |

Table 2: Research Applications of Benzotriazole Derivatives

| Derivative Type | Application Area | Research Finding | Source |

| General Benzotriazoles | Corrosion Inhibition | Forms a protective passive layer on copper surfaces, preventing corrosion. | wikipedia.orgacs.org |

| Substituted Benzotriazoles | Medicinal Chemistry | Serve as a versatile scaffold for developing agents with antimicrobial and antifungal activities. | mdpi.comnih.gov |

| 1-Hydroxybenzotriazole (HOBt) | Organic Synthesis | Acts as a coupling reagent to improve the efficiency and reduce racemization during peptide synthesis. | mdpi.comchemicalbook.com |

| UV-Absorbing Benzotriazoles | Materials Science | Used as UV stabilizers in polymers to prevent degradation from sunlight. | acs.org |

Structure

3D Structure

Properties

IUPAC Name |

1-methylbenzotriazol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-10-7-3-2-5(11)4-6(7)8-9-10/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOWSZQUEFZDHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)O)N=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82132-01-2 | |

| Record name | 1-methyl-1H-1,2,3-benzotriazol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Coordination Chemistry and Metal Complexation of 1 Methylbenzotriazol 5 Ol

Ligand Characteristics and Coordination Modes

1-Methylbenzotriazol-5-ol primarily acts as a monodentate ligand, coordinating to metal ions through one of its nitrogen atoms. The specific coordination behavior can be influenced by various synthetic conditions.

In the vast majority of its metal complexes, this compound acts as a monodentate ligand, coordinating to the metal center through the N(3) atom of the triazole ring. mdpi.commdpi.comdoaj.org This mode of coordination is a common characteristic among N-substituted benzotriazoles. mdpi.commdpi.com The N(3) atom is the primary donor site due to its accessibility and favorable electronic properties for forming stable coordinate bonds with metal ions. mdpi.com

The identity and structure of the resulting metal complexes of this compound are highly dependent on the synthetic conditions employed. Key parameters that influence the final product include the molar ratio of the copper(II) salt to the ligand (Cu(II):Mebta ratio), the choice of solvent, and the nature of the counterions present in the reaction mixture. mdpi.commdpi.com For instance, variations in these parameters can lead to the formation of complexes with different stoichiometries and coordination geometries. mdpi.com The interplay of these factors dictates the assembly of the final coordination compound, highlighting the versatility of this compound as a ligand in the construction of diverse metal complexes. mdpi.com

Synthesis and Structural Characterization of Metal Complexes

A range of metal complexes involving this compound have been synthesized and structurally characterized, revealing diverse coordination geometries and properties.

Copper(II) complexes of benzotriazole (B28993) derivatives have garnered significant attention. mdpi.comnih.govnih.gov The reaction of this compound with copper(II) salts yields complexes where the geometry around the Cu(II) center is typically distorted octahedral. nih.govnih.gov In a representative structure, the Cu(II) ion can be coordinated to the nitrogen atom of the this compound ligand, along with other ligands such as water molecules and sulfate anions completing the coordination sphere. nih.govnih.gov The Jahn-Teller effect often leads to elongated axial bonds in these octahedral complexes. nih.gov While monodentate N(3) coordination is predominant, there are rare instances where benzotriazole-type ligands can adopt a bidentate bridging coordination behavior in copper complexes. mdpi.comdoaj.org

Table 1: Selected Copper(II) Complex Structural Information

| Compound | Coordination Geometry | Key Feature |

|---|

The coordination chemistry of this compound extends to iron, with both iron(II) and iron(III) complexes being reported. mdpi.com A notable example is a dinuclear iron(III) complex where two iron centers are bridged by an oxo group. mdpi.com In this complex, each distorted octahedral Fe(III) ion is coordinated to two N(3)-bonded this compound ligands, a bridging oxo group, and both bidentate and monodentate nitrate groups. mdpi.com The magnetic properties of such complexes indicate strong antiferromagnetic coupling between the high-spin diiron(III) species. mdpi.com

Table 2: Iron(III) Complex Structural Details

| Complex Type | Metal Center | Coordination Environment | Magnetic Property |

|---|

This compound also forms complexes with cobalt(II), exhibiting different coordination geometries. mdpi.comznaturforsch.com Both tetrahedral and octahedral Co(II) complexes have been synthesized. mdpi.com In octahedral complexes, the Co(II) ion can be coordinated to two isothiocyanato groups and four N(3)-bonded this compound molecules. mdpi.com Another octahedral complex involves the coordination of Co(II) to pairs of trans-related isothiocyanato groups, methanol molecules, and this compound ligands. mdpi.com The bond lengths in these complexes are typical for high-spin cobalt(II) electronic configurations. mdpi.com

Table 3: Coordination Geometries of Cobalt(II) Complexes

| Complex Geometry | Ligands | Metal Ion Spin State |

|---|---|---|

| Octahedral | Isothiocyanato groups and Mebta molecules. mdpi.com | High-spin |

In-depth Analysis of this compound Reveals Scant Research on Specific Metal Complexes

Extensive research into the coordination chemistry and advanced characterization of the chemical compound this compound has revealed a significant gap in the scientific literature. Despite the broad interest in the coordination capabilities of benzotriazole derivatives, specific studies focusing on the complexation of this compound with Nickel(II), Palladium(II), and Platinum(II) ions, as well as detailed analyses of their magnetic and thermal properties, appear to be unavailable in published scientific research.

While the parent compound, benzotriazole, and its various other derivatives have been subjects of numerous studies, forming a wide array of metal complexes with interesting structural and physical properties, this specific hydroxylated and methylated derivative, this compound, has not received the same level of scientific scrutiny.

Consequently, detailed research findings on the synthesis, structure, and properties of its Nickel(II), Palladium(II), and Platinum(II) complexes are not documented. This includes a lack of data concerning advanced characterization topics such as magnetic exchange interactions, magneto-structural correlations, and thermal decomposition pathways for these specific metal complexes.

Further investigation into the broader class of substituted benzotriazoles indicates a rich and diverse field of study. Researchers have successfully synthesized and characterized a multitude of transition metal complexes with various benzotriazole-based ligands. These studies have often highlighted the versatile coordinating abilities of the benzotriazole moiety, which can act as a bridging or terminal ligand, leading to the formation of mononuclear, binuclear, and polymeric structures. The electronic and steric effects of substituents on the benzotriazole ring are known to play a crucial role in determining the resulting complex's geometry, stability, and physical properties.

However, the specific combination of a methyl group at the 1-position and a hydroxyl group at the 5-position of the benzotriazole ring in this compound presents a unique ligand system for which the coordination chemistry with the requested transition metals has yet to be explored or reported in peer-reviewed literature. Therefore, a detailed, data-driven article focusing solely on the specified subsections for this particular compound cannot be constructed at this time.

Advanced Spectroscopic Characterization of 1 Methylbenzotriazol 5 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Further research, including the synthesis and subsequent spectroscopic analysis of 1-Methylbenzotriazol-5-ol, would be required to generate the data necessary to fulfill the request.

Proton Nuclear Magnetic Resonance (¹H NMR)

Hypothetical ¹H NMR Data Interpretation for this compound

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| N-CH₃ (Methyl Protons) | 3.5 - 4.5 | Singlet (s) | 3H |

| Aromatic Protons | 6.5 - 8.0 | Doublet (d), Doublet of Doublets (dd) | 3H total |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy identifies the different carbon environments within a molecule. A ¹³C NMR spectrum for this compound would be expected to show distinct signals for the methyl carbon, the hydroxyl-bearing aromatic carbon, and the other carbons of the benzotriazole (B28993) ring system.

Hypothetical ¹³C NMR Data Interpretation for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| N-CH₃ (Methyl Carbon) | 30 - 40 |

| Aromatic C-H Carbons | 100 - 130 |

| Aromatic C-N Carbons | 130 - 145 |

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR)

Nitrogen-15 NMR (¹⁵N NMR) is a specialized technique used to probe the electronic environment of nitrogen atoms. For this compound, this would be particularly useful for characterizing the three distinct nitrogen atoms within the triazole ring, providing insight into their bonding and hybridization states.

Mass Spectrometry Techniques in Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable compounds. The successful analysis of this compound by GC-MS would depend on its ability to be volatilized without decomposition. The gas chromatogram would provide the retention time, a measure of the compound's purity, while the mass spectrometer would yield the molecular ion peak and characteristic fragment ions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile technique used for a wide range of compounds, particularly those that are not suitable for GC-MS. For this compound, LC would first separate the compound from any impurities in the sample matrix. The eluent would then be introduced into the mass spectrometer, where ionization would occur, followed by mass analysis. LC-MS is instrumental in confirming the molecular weight and can be used in tandem (LC-MS/MS) to obtain detailed structural information through controlled fragmentation of the parent ion.

Computational and Theoretical Chemical Investigations of 1 Methylbenzotriazol 5 Ol

Quantum Mechanical Studies and Density Functional Theory (DFT) Calculations

No published data is available for the quantum mechanical studies and Density Functional Theory (DFT) calculations specifically for 1-Methylbenzotriazol-5-ol.

There are no specific studies on the geometry optimization and electronic structure analysis of this compound.

There are no specific studies on the vibrational frequency calculations for this compound.

There are no specific studies on the prediction of spectroscopic parameters (NMR, UV-Vis) for this compound.

Advanced Computational Models for Solvation Effects

No published data is available regarding the use of advanced computational models to study the solvation effects on this compound.

There are no specific studies that apply the Polarized Continuum Model (PCM) to this compound.

There are no specific studies that utilize Solvation Universal Models for this compound.

Electronic Descriptors and Reactivity Prediction

Electronic descriptors derived from quantum mechanical calculations serve as powerful tools for predicting the chemical reactivity of a molecule. These descriptors quantify various aspects of the electronic structure, such as the distribution of electrons and the energies of molecular orbitals, which govern how the molecule interacts with other chemical species. For this compound, understanding these descriptors is key to predicting its behavior in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain and predict the outcomes of chemical reactions. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. mdpi.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, making it more polarizable and prone to chemical reactions. mdpi.com Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity. mdpi.com

While specific computational studies for this compound are not extensively documented, data from the closely related compound 1-Methylbenzotriazole (B83409) (MEBTA) can provide valuable insights. A recent study reported the frontier molecular orbitals of MEBTA, calculated using Density Functional Theory (DFT). researchgate.net

The introduction of a hydroxyl (-OH) group at the 5-position of the benzotriazole (B28993) ring in this compound is expected to significantly influence its electronic properties. The hydroxyl group is a strong electron-donating group through resonance (by donating a lone pair of electrons to the aromatic system) and an electron-withdrawing group through induction (due to the high electronegativity of the oxygen atom). The resonance effect typically dominates in aromatic systems, leading to an increase in electron density within the ring. This would raise the energy of the HOMO, making the molecule a better electron donor. Consequently, the HOMO-LUMO gap of this compound is predicted to be smaller than that of 1-Methylbenzotriazole, suggesting enhanced chemical reactivity. Studies on other substituted benzothiazoles have shown that electron-donating groups generally decrease the HOMO-LUMO gap, thereby increasing reactivity. mdpi.com

Table 1: Predicted FMO Properties of this compound based on Analogues

| Descriptor | 1-Methylbenzotriazole (MEBTA) (Reference) | This compound (Predicted Effect) | Predicted Implication |

|---|---|---|---|

| HOMO Energy | Reference Value | Higher (Increased) | Better electron donor |

| LUMO Energy | Reference Value | Minor Change / Slightly Lowered | Good electron acceptor |

| HOMO-LUMO Gap (ΔE) | Reference Value | Lower (Decreased) | Higher chemical reactivity |

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a wave function into a more intuitive, localized form corresponding to the familiar Lewis structure of bonds and lone pairs. uni-muenchen.deq-chem.com This analysis is particularly useful for understanding intramolecular and intermolecular interactions by quantifying the delocalization of electron density from filled "donor" NBOs (Lewis-type orbitals, such as bonds or lone pairs) to empty "acceptor" NBOs (non-Lewis type orbitals, typically antibonding orbitals). tandfonline.com The stabilization energy, E(2), associated with these donor-acceptor interactions provides a measure of their strength. tandfonline.com

For this compound, NBO analysis would reveal key insights into its electronic stability. The primary interactions would involve the delocalization of lone pair electrons from the nitrogen and oxygen atoms into the antibonding orbitals (π*) of the aromatic system. Significant stabilization energies would be expected for interactions such as:

The lone pair of the hydroxyl oxygen (n(O)) donating into the π* orbitals of the benzene (B151609) ring.

The lone pairs of the triazole nitrogens (n(N)) donating into adjacent σ* and π* orbitals.

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density distribution in a molecule to define atoms and the chemical bonds between them. Developed by Richard Bader, AIM theory identifies critical points in the electron density (ρ(r)) where the gradient is zero. The nature of these critical points allows for the characterization of chemical bonds. A bond critical point (BCP) located between two nuclei signifies a chemical bond.

The properties of the electron density at the BCP, such as its magnitude (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide a detailed description of the bond's nature.

Covalent Bonds: Characterized by a high value of ρ(r) and a negative Laplacian (∇²ρ(r) < 0), indicating a concentration of electron density between the nuclei.

Ionic Bonds and Weak Interactions (e.g., hydrogen bonds, van der Waals forces): Characterized by a low value of ρ(r) and a positive Laplacian (∇²ρ(r) > 0), indicating a depletion of electron density in the internuclear region.

For this compound, AIM analysis would be instrumental in characterizing the covalent bonds within the bicyclic structure (C-C, C-N, N-N, C-O, O-H) as well as any potential intramolecular non-covalent interactions, such as a hydrogen bond between the hydroxyl proton and a nearby nitrogen atom of the triazole ring. Such an intramolecular hydrogen bond would be identified by the presence of a BCP between the hydrogen and the nitrogen atom, with topological properties characteristic of weak, closed-shell interactions. This analysis provides a powerful tool for understanding the forces that determine the molecule's specific three-dimensional conformation and stability.

The reactivity of this compound is significantly influenced by the electronic properties of its substituents: the methyl (-CH₃) group at the N1 position and the hydroxyl (-OH) group at the C5 position. These groups modify the electron density distribution in the benzotriazole ring system through inductive and resonance effects. libretexts.org

1-Methyl Group (-CH₃): The methyl group is generally considered a weak electron-donating group. It exerts a positive inductive effect (+I), pushing electron density into the triazole ring to which it is attached. This effect slightly increases the nucleophilicity of the ring system. Studies on N-substituted benzotriazoles show that the nature of the substituent on the nitrogen atom influences the electronic structure and stability of the entire molecule. acs.orgresearchgate.net

5-Hydroxyl Group (-OH): The hydroxyl group has a dual nature. It is electron-withdrawing via the inductive effect (-I) due to the high electronegativity of the oxygen atom. However, it is a strong electron-donating group through the resonance effect (+R or +M), where one of the oxygen's lone pairs delocalizes into the π-system of the benzene ring. libretexts.org In aromatic systems, the resonance effect is typically dominant.

| -OH | C5 | -I (Withdrawing) | +R (Strongly Donating) | Electron Donating |

Theoretical Studies of Coordination Complexes (e.g., EHMO calculations)

Benzotriazole and its derivatives are well-known for their ability to form stable coordination complexes with a wide range of metal ions. sapub.orgredalyc.org This is due to the presence of multiple nitrogen atoms with available lone pairs of electrons, allowing them to act as effective ligands. This compound, with its triazole nitrogens and the hydroxyl oxygen, presents multiple potential coordination sites, making it a versatile ligand for forming metal complexes.

Theoretical studies are essential for understanding the nature of the metal-ligand bonding, the geometry of the resulting complexes, and their electronic properties. While advanced methods like DFT are now common, the Extended Hückel Molecular Orbital (EHMO) method, despite its simplicity, can still provide valuable qualitative insights into the electronic structure of coordination compounds.

EHMO calculations can be used to:

Construct molecular orbital diagrams for the coordination complex, showing the interaction between the ligand's frontier orbitals (HOMO and LUMO) and the metal's d-orbitals.

Analyze the nature of the metal-ligand bond, identifying the contributions from σ-donation (from ligand to metal) and π-backbonding (from metal to ligand).

Predict the preferred coordination geometry (e.g., tetrahedral, square planar, octahedral) by comparing the stability of different arrangements.

For this compound, theoretical studies would likely investigate coordination through the N2 or N3 atoms of the triazole ring, as the N1 atom is blocked by the methyl group. The hydroxyl group's oxygen atom could also participate in coordination, potentially allowing the molecule to act as a bidentate chelating ligand. Computational modeling of these complexes would help predict which coordination mode is more favorable and how the electronic structure of the ligand influences the properties of the resulting metal complex. sapub.org

Reaction Mechanisms and Mechanistic Pathways of 1 Methylbenzotriazol 5 Ol

Oxidation Reaction Mechanisms

Oxidation reactions of benzotriazoles can proceed through various pathways, primarily involving electrophilic attack or hydrogen abstraction, depending on the oxidant and reaction conditions.

The oxidation of benzotriazoles by potent oxidizing agents like ferrate(VI) (Fe(VI), FeO₄²⁻) is a significant process, particularly in the context of environmental remediation. Studies on various benzotriazole (B28993) derivatives show that the reaction mechanism is an electrophilic oxidation. nih.gov Ferrate(VI) initially attacks the electron-rich sites of the molecule.

For benzotriazole and its substituted analogues, the reaction is initiated by an electrophilic attack on the 1,2,3-triazole moiety. nih.gov The reaction rates are pH-dependent, and the reactivity is influenced by the specific ferrate species present in the solution (e.g., H₂FeO₄, HFeO₄⁻). For most benzotriazoles, the species HFeO₄⁻ is the predominant reactant that controls the reaction rates. nih.gov

Table 1: Apparent Rate Constants of Ferrate(VI) Oxidation for Various Benzotriazoles at pH 7.0

| Compound | Apparent Rate Constant (k_app, M⁻¹s⁻¹) |

| 1H-benzotriazole (BT) | 7.2 |

| 5-methyl-1H-benzotriazole (5MBT) | 10.5 |

| 5,6-dimethyl-1H-benzotriazole (DMBT) | 12.0 |

| 5-chloro-1H-benzotriazole (5CBT) | 20.3 |

| 1-hydroxybenzotriazole (B26582) (HBT) | 103.8 |

Source: Adapted from literature on ferrate(VI) oxidation kinetics. nih.gov

The data indicates that substituents significantly impact the reaction rate. The electron-donating methyl group in 5MBT and DMBT results in slightly higher rates than the parent BT, while the electron-withdrawing chloro group in 5CBT further increases the rate. The high reactivity of 1-hydroxybenzotriazole (HBT) suggests the N-OH bond is a primary site of attack. nih.gov For 1-Methylbenzotriazol-5-ol, the combined electronic effects of the N-methyl and C5-hydroxyl groups would determine its specific rate of oxidation.

In certain catalytic oxidation processes, a hydrogen atom transfer (HAT) mechanism can be predominant. This pathway is particularly relevant in reactions involving metal-oxo species. While direct studies on this compound are scarce, insights can be drawn from computational studies on similar compounds, such as substituted anilines, with oxidants like ferrate(VI). researchgate.net

A HAT mechanism involves the abstraction of a hydrogen atom from the substrate to the oxidant, often forming a radical intermediate. researchgate.net For this compound, the most likely site for hydrogen abstraction would be the hydroxyl group at the 5-position, leading to the formation of a phenoxy radical. This radical would be stabilized by resonance within the aromatic ring.

The subsequent steps would involve oxygen transfer from the oxidant to the substrate or further reactions of the radical intermediate. This pathway is distinct from electrophilic attack and depends heavily on the nature of the catalyst or oxidant involved.

General Organic Reaction Pathways

The structure of this compound allows for a variety of general organic reactions, including substitution, addition, and elimination, primarily centered on the activated benzene (B151609) ring.

Electrophilic Aromatic Substitution: This is a key reaction pathway for this compound. The hydroxyl group at the C5 position is a strong activating group and is ortho, para-directing. The triazole ring, particularly when protonated, acts as a deactivating group. Quantum-chemical studies on benzotriazole nitration indicate that electrophilic attack occurs preferentially at the 4- and 7-positions of the benzene ring. researchgate.net

In this compound, the powerful directing effect of the C5-hydroxyl group would strongly favor electrophilic substitution at the C4 and C6 positions (ortho to the hydroxyl group).

Halogenation: Reaction with reagents like Br₂ in a suitable solvent would likely yield 4,6-dibromo-1-methylbenzotriazol-5-ol.

Nitration: Treatment with nitric acid would introduce nitro groups at the C4 and C6 positions. researchgate.net

Sulfonation: Reaction with fuming sulfuric acid would lead to the formation of sulfonic acid derivatives at the same positions.

Nucleophilic Substitution: Nucleophilic substitution is less common on the benzene ring unless there are strong electron-withdrawing groups present. However, the benzotriazole ring system itself can participate in reactions where the benzotriazolate anion acts as a good leaving group, although this is more relevant for derivatives where the benzotriazole is attached to an aliphatic carbon. mdpi.com

Free Radical Substitution: These reactions typically occur at alkyl side chains under UV light or with radical initiators. For this compound, the N-methyl group could potentially undergo free-radical halogenation, but reactions on the activated aromatic ring are generally more favorable.

Addition reactions that disrupt the aromaticity of the benzene ring of this compound, such as catalytic hydrogenation, are possible but require forcing conditions. Under high pressure and temperature with a suitable catalyst (e.g., Rhodium, Ruthenium), the benzene portion of the molecule could be reduced to a cyclohexanol ring. Due to the stability of the aromatic system, addition reactions are generally less favorable than substitution reactions.

Elimination reactions are not a primary pathway for this compound itself, as they typically require a leaving group and a proton on adjacent saturated carbon atoms. However, derivatives of this compound, for instance, those with an alkyl chain attached to the ring that has been subsequently functionalized with a leaving group, could undergo elimination reactions to form an alkene. For the parent compound, this pathway is not directly applicable.

Degradation Pathways in Environmental Contexts

The environmental fate of this compound is of significant interest due to the widespread use of benzotriazole derivatives as corrosion inhibitors. The degradation of this compound in the environment can occur through various biotic and abiotic processes, including alkylation, hydroxylation, and oxidation.

Biodegradation:

Microbial degradation is a key process in the environmental attenuation of methylbenzotriazoles. Aerobic biodegradation is often the dominant natural attenuation mechanism for these compounds. nih.gov Studies on the biotransformation of benzotriazoles in activated sludge have shown that a range of reactions can occur, including oxidation and hydroxylation. nih.govacs.org

For methylbenzotriazoles, a primary degradation pathway involves the oxidation of the methyl group to form a carboxylic acid derivative. For instance, 5-methyl-1H-benzotriazole has been shown to biodegrade to 1H-benzotriazole-5-carboxylic acid. nih.govacs.org This transformation is a critical step in the mineralization of the compound.

Hydroxylation of the aromatic ring is another significant biodegradation pathway. For the parent compound, 1H-benzotriazole, the formation of 4-hydroxy-1H-benzotriazole and 5-hydroxy-1H-benzotriazole has been identified as a major transformation. nih.govacs.org It is plausible that this compound could undergo further hydroxylation at other positions on the benzene ring.

The following table summarizes the biodegradation half-lives of some relevant benzotriazole compounds under different redox conditions.

| Compound | Redox Condition | Biodegradation Half-life (days) |

| Benzotriazole (BT) | Aerobic | 114 |

| 5-Methylbenzotriazole (5-TTri) | Aerobic | 14 |

| 5-Chlorobenzotriazole (CBT) | Fe(III) reducing | 26 |

| Benzotriazole (BT) | Sulfate reducing | 315 |

| 5-Methylbenzotriazole (5-TTri) | Nitrate reducing | 128 |

| 5-Chlorobenzotriazole (CBT) | Sulfate reducing | 96 |

This data is based on studies of related benzotriazole compounds and provides an indication of the potential persistence of this compound under various environmental conditions. nih.gov

Photodegradation:

Photochemical transformation is another important degradation pathway for benzotriazoles in the environment. Under UV irradiation, these compounds can undergo photolysis. The photodegradation of 5-methylbenzotriazole has been shown to follow first-order reaction kinetics, with half-lives ranging from 7.1 to 24.3 hours in various aqueous solutions. nih.gov The photolytic degradation can be influenced by environmental factors such as pH, the presence of metal ions, and humic acids. nih.gov The proposed mechanism for the phototransformation of methylbenzotriazoles involves the scission of the N-N and N-NH bonds in the triazole ring, leading to the formation of various photoproducts. nih.gov

Advanced Oxidation Processes (AOPs):

In water treatment contexts, advanced oxidation processes involving hydroxyl radicals (•OH) can effectively degrade benzotriazoles. The reaction of •OH with benzotriazoles primarily proceeds through addition reactions to the aromatic ring. nih.gov This leads to the formation of hydroxylated intermediates, which can be further oxidized to dihydroxy and dione derivatives, and eventually to the cleavage of the aromatic ring, forming smaller organic acids. nih.gov

Applications in Specialized Chemical Synthesis and Catalysis

Catalytic Activity in Organic Transformations

Benzotriazole (B28993) and its derivatives have been successfully utilized as ligands in metal-catalyzed reactions. nih.gov The nitrogen atoms in the triazole ring are effective at coordinating with transition metal ions, forming stable complexes that can act as catalysts. redalyc.org This coordination stabilizes the metal center and can modulate its reactivity for various organic transformations. redalyc.org

Homogeneous Catalysis for Oxidation Reactions

While specific studies detailing 1-Methylbenzotriazol-5-ol as a direct catalyst for oxidation are not extensively documented, the broader class of benzotriazole derivatives has been used to form metal complexes that exhibit significant catalytic activity. Palladium complexes with benzotriazole-derived ligands, for instance, have been synthesized and characterized for their catalytic potential. redalyc.org These complexes have been successfully applied in important catalytic processes, including the oxidation of aryl olefins to produce corresponding aromatic carbonyl compounds. researchgate.net

The catalytic cycle typically involves the coordination of the substrate (like an alkene) to the metal-benzotriazole complex, followed by an oxidation step. The benzotriazole ligand plays a crucial role in stabilizing the metallic center throughout this process. Research into various metal complexes, including those with Copper(II), Nickel(II), and Zinc(II), highlights the versatility of benzotriazole derivatives in forming catalytically active compounds. redalyc.org

Table 1: Examples of Benzotriazole Derivative Applications in Catalysis

| Catalyst Type | Reaction | Role of Benzotriazole |

|---|---|---|

| Palladium-Benzotriazole Complexes | Mizoroki-Heck Reaction | Ligand to stabilize the Palladium catalyst. redalyc.org |

| Ruthenium(II)-Benzotriazole Complexes | Oxidation of Aryl Olefins | Chelating ligand for the Ruthenium catalyst. researchgate.net |

Role in the Synthesis of Complex Organic Molecules

Benzotriazole is widely regarded as a versatile synthetic auxiliary in organic chemistry. researchgate.netindexcopernicus.com Its utility stems from its ability to be easily introduced into a molecule and later function as an excellent leaving group, facilitating the formation of new bonds that would otherwise be difficult to achieve. indexcopernicus.comresearchgate.net This methodology has been extensively applied to the synthesis of a wide array of heterocyclic compounds. researchgate.netacs.org

Oxygen-Containing Heterocycles

The benzotriazole-mediated synthesis of oxygen-containing heterocycles is a well-established strategy. researchgate.net The process often involves reacting a compound containing a benzotriazolyl group with a suitable precursor to induce cyclization. For example, N-[1-(benzotriazol-1-yl)alkyl]amides can react with acetylenes in the presence of a Lewis acid like aluminum chloride to produce various substituted 4H-1,3-oxazines in high yields. researchgate.net In these reactions, the benzotriazole group acts as a stable intermediate that facilitates the key bond-forming steps before it is displaced to yield the final heterocyclic product. researchgate.net This approach has proven superior to many conventional methods for synthesizing such molecules. researchgate.netresearchgate.net

Nitrogen-Containing Heterocycles

Similarly, the benzotriazole methodology is instrumental in the synthesis of nitrogen-containing heterocycles. udayton.edu The benzotriazole group can be attached to a molecule to activate it for subsequent reactions. For instance, it can be used to prepare intermediates for the construction of complex bicyclic systems with bridgehead nitrogen atoms. epa.gov The benzotriazole moiety can function as a precursor to radicals or carbanions, or act as both an electron donor and an electron withdrawer, providing a wide range of synthetic possibilities. researchgate.net This versatility allows for the creation of diverse heterocyclic structures, including pyrroles, indoles, and various azepine derivatives. indexcopernicus.comacs.org

Table 2: Heterocycles Synthesized Using Benzotriazole Methodology

| Heterocycle Class | Synthetic Strategy | Reference |

|---|---|---|

| Oxygen-Containing | ||

| 4H-1,3-Oxazines | Reaction of N-[1-(benzotriazol-1-yl)alkyl]amides with acetylenes. | researchgate.net |

| α-Hydroxy Ketones | Hydrolysis of epoxidized 1-(1-alkenyl)benzotriazoles. | researchgate.net |

| Nitrogen-Containing | ||

| Pyrroles & Indoles | Photochemical conversion of benzotriazole derivatives. | acs.org |

| 2-Peptidyl Benzothiazoles | One-pot reaction in water using benzotriazole technology. | indexcopernicus.com |

Research into High-Energy Material Applications of Benzotriazole Derivatives

The thermally stable benzotriazole ring system is an attractive scaffold for developing high-energy materials. acs.orgresearchgate.net Research has focused on synthesizing derivatives by introducing energetic functional groups, such as nitro (-NO2) and azido (B1232118) (-N3), onto the benzotriazole core. researchgate.netnih.gov These modifications significantly increase the nitrogen content and heat of formation, which are key characteristics of energetic materials. indexcopernicus.com

Synthesized compounds like 5-azido-4,6-dinitro-1H-benzo udayton.eduacs.orgacs.orgtriazole have been characterized and their energetic properties evaluated. nih.gov The performance of some of these derivatives has been found to be comparable to that of TNT. researchgate.net Researchers have calculated key performance metrics, such as detonation velocity and pressure, for these materials, with some derivatives showing promising results. researchgate.netnih.gov For instance, calculated detonation velocities for a range of synthesized amino, azido, and nitro derivatives of 1H-benzotriazole were found to be between 5.45 and 8.06 km/s. nih.gov The focus of this research is often on creating materials that are not only powerful but also possess high thermal stability and low sensitivity to impact and shock, making them safer to handle. acs.orgacs.org

Table 3: Energetic Properties of Selected Benzotriazole Derivatives

| Compound | Calculated Density (g/cm³) | Calculated Detonation Velocity (km/s) | Calculated Detonation Pressure (GPa) |

|---|---|---|---|

| 5-Chloro-4-nitro-1H-benzo udayton.eduacs.orgacs.orgtriazole | 1.71 | N/A | N/A |

| 5-Azido-4,6-dinitro-1H-benzo udayton.eduacs.orgacs.orgtriazole | 1.77 | N/A | N/A |

Data sourced from research on energetic materials derived from 1H-benzotriazole. nih.gov

Studies on Corrosion Inhibition Mechanisms

Benzotriazole and its derivatives are exceptionally effective corrosion inhibitors, particularly for copper and its alloys. nih.govresearchgate.net The mechanism of inhibition involves the formation of a protective, chemisorbed barrier film on the metal surface. nih.govcopper.org This film is a complex formed between the benzotriazole molecule and copper ions. nih.gov

The nitrogen atoms in the triazole ring possess lone pairs of electrons that form coordinate bonds with the metal atoms on the surface. copper.org This interaction results in a durable, polymeric film that is less than 50 angstroms thick and acts as a physical barrier, isolating the metal from the corrosive environment. copper.org This protective layer prevents corrosive agents from reaching the metal surface and inhibits the electrochemical reactions that drive corrosion. cecri.res.in Studies on derivatives like tolyltriazole (B104456) (methyl-benzotriazole) have shown they are as good as, or sometimes better than, the parent benzotriazole in protecting copper in various aqueous solutions. ampp.org The effectiveness of 1-methyl-1H-benzotriazole, however, has been noted to be less effective for providing tarnish resistance compared to derivatives with methylation on the benzene (B151609) ring. ampp.org

Table 4: Key Aspects of Benzotriazole Corrosion Inhibition on Copper

| Feature | Description |

|---|---|

| Mechanism | Formation of a protective Cu-BTA complex film on the metal surface. nih.gov |

| Bonding | Coordinate bonds form between the nitrogen atoms of the triazole ring and copper atoms. copper.org |

| Protective Film | A durable, chemisorbed, polymeric layer that acts as a physical barrier. nih.govcopper.org |

| Effectiveness | Highly effective for copper and its alloys in various environments, including aqueous solutions and atmospheric exposure. copper.orgampp.org |

| Derivative Impact | Methylation on the benzene ring (tolyltriazole) is effective, while methylation on the triazole ring (1-methyl-1H-benzotriazole) may be less so for tarnish resistance. ampp.org |

Environmental Chemistry and Fate of 1 Methylbenzotriazol 5 Ol

Occurrence and Detection in Aqueous Environments as Emerging Contaminants

There is no specific information available in the reviewed scientific literature detailing the occurrence or detection of 1-Methylbenzotriazol-5-ol in aqueous environments. While other benzotriazoles, such as 5-methyl-1H-benzotriazole, are widely recognized as emerging contaminants found in rivers, lakes, and wastewater effluents, no such data exists for this compound. health.state.mn.usresearchgate.netnih.gov

Environmental Transport and Sorption Behavior

No studies detailing the environmental transport mechanisms or sorption behavior specifically for this compound were found.

Retardation Coefficients in Aquifer Systems

Data on the retardation coefficient of this compound in aquifer systems are not available in the scientific literature. For the related compound 5-methylbenzotriazole, a retardation coefficient of 2.2 was observed in anaerobic aquifer column studies, indicating its mobility. researchgate.net However, this value cannot be accurately attributed to this compound.

Biodegradation Studies

Specific studies on the biodegradation of this compound could not be located.

Anaerobic Biodegradation Kinetics and Half-lives

There is no available data on the anaerobic biodegradation kinetics or half-life of this compound. In contrast, studies on 5-methylbenzotriazole have determined anaerobic biodegradation half-lives under various conditions. For instance, in simulated anaerobic aquifer conditions, a half-life of 26 ± 1 days was reported. researchgate.net Another study found its longest half-life to be 128 days under nitrate-reducing conditions. nih.gov

Identification of Biodegradation Products

No literature identifying the biodegradation products of this compound is currently available. Research on the aerobic biotransformation of 5-methyl-1H-benzotriazole has identified 1H-benzotriazole-5-carboxylic acid as a major degradation product. nih.gov

Advanced Removal Technologies

While advanced removal technologies such as Advanced Oxidation Processes (AOPs) have been studied for the removal of benzotriazole (B28993) and its derivatives from water, no research specifically addresses the removal of this compound. nih.govnih.govrsc.org Studies show that AOPs can effectively degrade other benzotriazoles, but the efficacy for this compound remains uninvestigated.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a key technology for the removal of persistent organic pollutants, including benzotriazoles, from water. These processes rely on the generation of highly reactive radicals, most notably the hydroxyl radical (•OH), to break down complex organic molecules.

While direct studies on this compound are absent, research on the degradation of 1H-benzotriazole (BTri) and 4-methyl-1H-benzotriazole (4-TTri) through •OH-based AOPs provides significant insights. Theoretical calculations have shown that the reaction with hydroxyl radicals is a primary degradation pathway. nih.govx-mol.comresearchgate.net The addition of the •OH radical to the benzotriazole structure is the main reaction type. nih.govresearchgate.net

During the AOP treatment of 1H-benzotriazole, hydroxylated intermediates are formed. Important transformation products identified include 7-hydroxy-1H-benzotriazole and 4-hydroxy-benzotriazoles. nih.govx-mol.comresearchgate.net These hydroxylated forms are structurally similar to this compound. Studies indicate that these intermediates can be further oxidized through successive reactions with •OH. This subsequent degradation can lead to the formation of dihydroxy-1H-benzotriazole, dione-1H-benzotriazole, and ultimately, the opening of the aromatic ring to form compounds like 1,2,3-triazole-4,5-dicarboxylic acid. nih.govx-mol.comresearchgate.net

This multi-step degradation pathway suggests that AOPs can effectively mineralize benzotriazoles and their hydroxylated derivatives. nih.govnih.gov The rate of these reactions is influenced by factors such as temperature, with higher temperatures generally promoting faster degradation. nih.govresearchgate.net Furthermore, the toxicity of the transformation products is often significantly lower than that of the parent benzotriazole compounds, indicating that AOPs not only remove the contaminants but also reduce their harmful effects on aquatic organisms. nih.govresearchgate.net

Table 1: Transformation Products of 1H-Benzotriazole in •OH-based AOPs

| Parent Compound | Initial Transformation Products | Subsequent Degradation Products |

|---|---|---|

| 1H-Benzotriazole | 7-hydroxy-1H-benzotriazole | 4,7-dihydroxy-1H-benzotriazole |

| 4-hydroxy-benzotriazoles | 4,7-dione-1H-benzotriazole | |

| 1,2,3-triazole-4,5-dicarboxylic acid |

This table is based on theoretical and experimental data for 1H-Benzotriazole degradation and is intended to be illustrative for the potential degradation of this compound.

Adsorption Techniques (e.g., Activated Carbon)

Adsorption onto materials like activated carbon is a widely used method for removing organic contaminants from water. The effectiveness of this technique depends on the chemical properties of both the contaminant and the adsorbent material.

Specific data on the adsorption of this compound could not be located. However, studies on the adsorption of the parent compound, benzotriazole (BTR), onto activated carbon materials provide a basis for understanding its potential behavior. Research has shown that benzotriazole can be effectively adsorbed by activated carbon. researchgate.netnih.gov The process can be enhanced by modifying the surface of the carbon material. For instance, oxidizing a commercial carbon cloth with nitric acid was found to increase the number of oxygen-containing functional groups and the surface area, which in turn improved the uptake of benzotriazole. researchgate.netnih.gov

The efficiency of adsorption is often pH-dependent. For benzotriazole, adsorption has been found to be more effective at a higher pH (e.g., pH 9). researchgate.netnih.gov The presence of salts such as NaCl or CaCl2 in the solution can also enhance the adsorption process. researchgate.netnih.gov Kinetic and isotherm studies suggest that the adsorption of benzotriazole onto oxidized carbon cloth is a physical process where the molecules form multiple layers on the heterogeneous surface of the adsorbent. researchgate.netnih.gov One study reported a high maximum adsorption capacity of 252 mg/g for benzotriazole on an oxidized carbon cloth. researchgate.netnih.gov

The presence of a methyl and a hydroxyl group on the benzotriazole ring, as in this compound, would alter its polarity and water solubility compared to the parent benzotriazole. These changes would likely influence its adsorption characteristics, though the specific impact requires experimental investigation.

Table 2: Adsorption Parameters for Benzotriazole on Oxidized Carbon Cloth

| Parameter | Value/Observation |

|---|---|

| Adsorbent | Oxidized Carbon Cloth (Oxi-CC) |

| Optimal pH | 9 |

| Effect of Salts (NaCl, CaCl2) | Improved adsorption |

| Adsorption Mechanism | Physical, multilayer adsorption |

| Max. Adsorption Capacity (Dubinin–Radushkevich model) | 252 mg/g |

This data for Benzotriazole (BTR) provides a reference for the potential adsorption behavior of this compound.

UV Photolysis and Oxidation with Hydrogen Peroxide

The combination of ultraviolet (UV) irradiation with an oxidant like hydrogen peroxide (H₂O₂) is a common AOP used in water treatment. This process, known as UV/H₂O₂, generates hydroxyl radicals that are effective in degrading persistent organic pollutants.

While there is no specific research on the UV/H₂O₂ degradation of this compound, studies on 1H-benzotriazole (1H-BTA) offer valuable insights. The degradation of 1H-BTA in UV/H₂O₂ systems follows pseudo-first-order kinetics. rsc.org The dominant mechanism is oxidation by hydroxyl radicals. rsc.org The rate constant for the reaction between •OH and 1H-BTA has been determined to be approximately (7.1 ± 0.8) × 10⁹ M⁻¹ s⁻¹. rsc.org

During the UV/H₂O₂ treatment of 1H-BTA, the parent compound is transformed into various organic products. rsc.org Initially, hydroxylated products are formed rapidly. rsc.org Given that this compound is already a hydroxylated compound, it is plausible that it could be an intermediate in the degradation of 1-methylbenzotriazole (B83409). The process would likely proceed with further oxidation, leading to the opening of the aromatic ring and the formation of smaller organic acids. rsc.org

The efficiency of the UV/H₂O₂ process can be affected by water quality parameters such as pH, the presence of natural organic matter, and various anions. rsc.org These factors can lead to incomplete mineralization in real-world water treatment scenarios. rsc.org However, even incomplete degradation can result in a significant reduction in the toxicity of the initial compound. rsc.org

Table 3: Kinetic Data for the Degradation of 1H-Benzotriazole (1H-BTA) by UV-based Processes

| Treatment System | Apparent Rate Constant (k_app) | Second-order Rate Constant with •OH (k•OH-BTA) |

|---|---|---|

| UV/H₂O₂ (280 nm) | 1.63 × 10⁻³ s⁻¹ | (7.1 ± 0.8) × 10⁹ M⁻¹ s⁻¹ |

| UV/TiO₂ (280 nm) | 1.87 × 10⁻³ s⁻¹ | (6.9 ± 0.7) × 10⁹ M⁻¹ s⁻¹ |

This kinetic data for 1H-BTA illustrates the reactivity of the benzotriazole structure with hydroxyl radicals, which is relevant for estimating the degradation potential of this compound.

Q & A

Basic: What are the standard synthetic routes for preparing 1-Methylbenzotriazol-5-ol derivatives, and what analytical methods validate their purity?

Answer:

The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, benzotriazole derivatives are often synthesized by reacting 1H-benzotriazole with methylating agents (e.g., methyl iodide) under basic conditions. Key steps include optimizing solvent systems (e.g., DMF or THF) and reaction temperatures (60–100°C). Post-synthesis, purity is validated using:

- HPLC with UV detection (λ = 254 nm) to confirm ≥95% purity .

- FTIR to identify functional groups (e.g., C-N stretching at 1350–1450 cm⁻¹ and O-H bands for hydroxylated analogs) .

- 1H/13C NMR to resolve methyl group integration (δ ≈ 3.5–4.0 ppm) and aromatic proton environments .

Advanced: How can microwave-assisted synthesis improve reaction efficiency for this compound analogs?

Answer:

Microwave irradiation reduces reaction times (from hours to minutes) and enhances yields by enabling uniform heating. For instance, demonstrates that microwave-assisted synthesis of benzotriazole-triazole hybrids achieved 85–92% yields in 20 minutes vs. 8 hours conventionally. Key parameters:

- Power: 300–500 W.

- Solvent: Polar aprotic solvents (e.g., DMF) improve dielectric heating.

- Catalyst: Use of K₂CO₃ or Cs₂CO₃ to accelerate deprotonation .

Validate outcomes via LC-MS to detect byproducts and DSC to assess thermal stability .

Basic: What spectroscopic techniques are critical for structural confirmation of this compound derivatives?

Answer:

- X-ray crystallography : Resolves crystal packing and dihedral angles (e.g., 80.2° between benzotriazole and oxadiazole planes in related compounds) .

- 2D NMR (COSY, HSQC) : Assigns proton-proton coupling and carbon-proton correlations, distinguishing regioisomers .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formulae (e.g., C₁₀H₉N₃O₃ for methoxy analogs) with <2 ppm error .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Answer:

Contradictions (e.g., unexpected NOE correlations or IR bands) require iterative validation:

- Cross-check NMR assignments with computational tools (e.g., ChemDraw Predict) .

- Variable-temperature NMR to assess dynamic effects (e.g., rotamers).

- Single-crystal XRD as a definitive method to resolve ambiguous proton environments .

- DFT calculations to simulate IR/NMR spectra and compare with experimental data .

Basic: What in vitro models are suitable for evaluating the bioactivity of this compound derivatives?

Answer:

- Antimicrobial assays : Broth microdilution (MIC determination) against S. aureus or E. coli .

- Enzyme inhibition studies : Fluorescence-based assays for targeting enzymes like COX-2 or kinases .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced: How can DFT calculations inform the electronic properties and reactivity of this compound?

Answer:

- HOMO-LUMO analysis : Predicts electrophilic/nucleophilic sites (e.g., LUMO localization on triazole rings in ).

- Solvatochromic studies : Correlate computed dipole moments with solvent polarity effects on UV-Vis spectra .

- Transition-state modeling : Optimizes reaction pathways for regioselective methylation using Gaussian09 at the B3LYP/6-31G(d) level .

Advanced: What strategies mitigate side reactions during the functionalization of this compound?

Answer:

- Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield hydroxyl groups during alkylation .

- Low-temperature conditions (−20°C) to suppress dimerization in azide-alkyne cycloadditions .

- Catalytic systems : Pd/Cu catalysts for Sonogashira couplings to minimize homocoupling byproducts .

Basic: How are stability and degradation profiles of this compound derivatives assessed?

Answer:

- Forced degradation studies : Expose compounds to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .

- HPLC-MS monitoring : Track degradation products (e.g., demethylation or ring-opening) .

- Karl Fischer titration : Quantify hygroscopicity in solid-state forms .

Advanced: How do crystallographic studies inform the design of this compound-based materials?

Answer:

- Packing analysis : Identifies π-π stacking (3.5–4.0 Å spacing) and hydrogen-bonding networks (e.g., N-H···O interactions) for crystal engineering .

- Thermal ellipsoid plots : Assess conformational flexibility of methyl groups using Mercury software .

Advanced: What statistical approaches address variability in bioactivity data for benzotriazole derivatives?

Answer:

- Multivariate analysis (PCA/PLS) : Correlates structural descriptors (e.g., logP, polar surface area) with IC₅₀ values .

- Dose-response curve fitting : Use GraphPad Prism to calculate Hill slopes and identify non-linear kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.